molecular formula C₁₇H₂₀F₃N₇O₂ B560068 ビミラリシブ CAS No. 1225037-39-7

ビミラリシブ

カタログ番号 B560068
CAS番号: 1225037-39-7
分子量: 411.39
InChIキー: ADGGYDAFIHSYFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

科学的研究の応用

癌治療:進行固形腫瘍

ビミラリシブは、前臨床モデルにおいて抗腫瘍効果を示しており、進行固形腫瘍の治療における可能性について研究されています。 進行中の研究の目的には、最大耐量(MTD)の特定、薬物動態(PK)の理解、投薬スケジュール確立、患者における有害事象(AE)のモニタリングが含まれます .

頭頸部扁平上皮癌(HNSCC)

臨床試験において、ビミラリシブはNOTCH1変異型HNSCCの首の癌のサイズを縮小する上で肯定的な反応率を示しました。 それは癌細胞の増殖に関与するPI3K/mTOR経路を阻害し、NOTCH1変異型HNSCC細胞においてアポトーシスを引き起こしました .

光線性角化症

第2相試験では、顔、頭皮、または手の甲の光線性角化症病変を持つ患者における局所投与されたビミラリシブゲルの有効性と安全性を評価しています。 この研究は、以前の前臨床および第1相試験の有望な結果に基づいています .

薬物動態研究

研究では、ビミラリシブによるPI3K/mTOR経路の断続的な標的化は、連続的な毎日投与よりも好ましい可能性があることが示唆されています。 これは、副作用を最小限に抑えながら有効性を最大化する投薬スケジュールを開発するための意味を持っています .

臨床試験のバイオマーカー包含基準

ビミラリシブの臨床試験には、ER陰性、ER発現なし、HER2欠損発現など、バイオマーカー包含基準が含まれています。 これは、治療が患者に存在する特定のバイオマーカーに基づいて調整される個別化医療におけるその潜在的な用途を強調しています .

難治性および転移性頭頸部癌

臨床試験(NCT03740100)では、難治性および/または転移性頭頸部扁平上皮癌の患者を登録し、疾患の変異状態に基づいてビミラリシブによる治療に対する反応を評価しています .

作用機序

Mode of Action

Bimiralisib interacts with its targets, PI3K and mTOR, leading to their inhibition. This results in the reduction of phosphorylation of pAKTSer473, which correlates with strong inhibition of other PI3K signaling pathway components . As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, Bimiralisib may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, metabolism, and motility in response to environmental and growth signals . Activation of this pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy . By inhibiting PI3K and mTOR, Bimiralisib disrupts this pathway, potentially leading to tumor cell apoptosis and growth inhibition .

Pharmacokinetics

The pharmacokinetics of Bimiralisib is still under investigation. It has been suggested that intermittent targeting of the pi3k/mtor pathway could be preferable to continuous daily dosing . In a first-in-human study, Bimiralisib was administered either as a continuous or one of two intermittent schedules until disease progression or unacceptable adverse events . The peak plasma concentration proportionally increased with increasing doses of Bimiralisib only up to 140mg .

Result of Action

This dual action can lead to antitumor activity in a number of preclinical models . Furthermore, Bimiralisib has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation .

Action Environment

The action of Bimiralisib can be influenced by various environmental factors. For instance, the presence of specific baseline gene-expression features, such as high expression of transcripts coding for the BCR pathway, has been associated with sensitivity to Bimiralisib . Moreover, Bimiralisib has shown activity in cells with primary or secondary resistance to idelalisib, the most frequently used PI3K inhibitor in the clinical setting .

将来の方向性

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

特性

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。